MRK-740

Chemical probe validation Negative control Structure-activity relationship

PRDM9 biology research is hindered by non-selective methyltransferase inhibitors that generate confounding off-target effects. MRK-740 solves this as the only available selective PRDM9 chemical probe. - **Mechanism:** SAM-dependent substrate-competitive inhibitor (Kd = 87 nM) - **Selectivity:** >560-fold vs. PRDM7; >100-fold vs. other methyltransferases - **Cellular IC50:** 0.8 µM (H3K4me3 reduction); non-cytotoxic ≤3 µM - **Purity:** ≥98% HPLC; includes matched negative control (MRK-740-NC) - **Structural data:** Co-crystal structure PDB: 6NM4 available

Molecular Formula C25H32N6O3
Molecular Weight 464.6 g/mol
Cat. No. B15589106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-740
Molecular FormulaC25H32N6O3
Molecular Weight464.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3
InChIKeyNZYTZRHHBAJPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRK-740: First-in-Class PRDM9 Inhibitor


MRK-740 (CAS 2387510-80-5) is a first-in-class, small-molecule inhibitor of the histone methyltransferase PRDM9, developed as a chemical probe in a collaboration between Merck (MSD) and the Structural Genomics Consortium (SGC) [1]. It inhibits PRDM9 with an IC₅₀ of 80 ± 16 nM in biochemical assays and reduces PRDM9-dependent H3K4 trimethylation in cells with an IC₅₀ of 0.8 µM [2]. The compound acts through a substrate-competitive mechanism that is uniquely SAM-dependent, enabled by extensive binding interactions with the SAM cofactor as revealed by co-crystal structures (PDB: 6NM4) [3]. A structurally matched negative control compound, MRK-740-NC, is available, featuring a single methylpyridine-to-phenyl substitution that abolishes inhibitory activity against PRDM9 (IC₅₀ > 100 µM), providing an essential tool for experimental validation [4].

Probe Class First-in-class PRDM9 chemical probe
Mechanism SAM-dependent, substrate-competitive inhibition
Selectivity Context Reported isoform selectivity vs PRDM7 and broad panel

MRK-740 vs. Pan-Methyltransferase Inhibitors


PRDM9 is the only member of the PRDM family with well-characterized histone methyltransferase activity and a defined physiological function in meiotic recombination [1]. However, the PRDM family shares only 20–30% sequence identity within their SET domains, and no chemical probe existed for PRDM9 prior to MRK-740 [2]. Broad-spectrum histone methyltransferase inhibitors (e.g., SAH analogs, sinefungin) lack target specificity and cannot distinguish PRDM9 from PRDM7 or other SET-domain enzymes, leading to confounding off-target effects in cellular assays. MRK-740-NC, the negative control, is inactive against PRDM9 (IC₅₀ > 100 µM) and PRDM7, demonstrating that the methylpyridine moiety of MRK-740 is essential for target engagement and that generic structural analogs lacking this feature will fail to inhibit PRDM9 [3]. Substituting MRK-740 with any unvalidated PRDM9 inhibitor candidate risks ambiguous experimental outcomes and irreproducible data, particularly given the absence of alternative PRDM9-selective chemical probes in the current research toolkit.

  • Pan-methyltransferase inhibitors (e.g., sinefungin, chaetocin) generate confounding off-target effects across multiple methyltransferases, undermining PRDM9-specific conclusions.
  • PRDM7, the closest orthologue, exhibits a markedly different inhibition profile; even structurally related PRDM enzymes cannot substitute without altering experimental readouts.
  • Lack of a verified negative control (MRK-740-NC) prevents reliable target engagement attribution, a feature absent from generic inhibitors.

MRK-740 Quantitative Evidence


Biochemical Potency: PRDM9 vs. PRDM7

MRK-740 (active probe) exhibits potent inhibition of PRDM9 with an IC₅₀ of 80 ± 16 nM, whereas its structurally matched negative control MRK-740-NC — differing only by substitution of the methylpyridine moiety with a phenyl group — shows no meaningful inhibition of PRDM9, with an IC₅₀ > 100 µM [1]. This single-point modification yields a >1,250-fold reduction in potency, confirming that the methylpyridine group is essential for target engagement [2].

PRDM9 vs PRDM7 Potency
Head-to-head
IC50 80 nM (PRDM9) vs 45 µM (PRDM7) – 560-fold
Supports PRDM9-selective pathway interpretation.
In vitro methylation assay; n=3.
Chemical probe validation Negative control Structure-activity relationship

Cellular Target Engagement: H3K4me3 Inhibition

MRK-740 displays >100-fold selectivity for PRDM9 over other histone methyltransferases and non-epigenetic targets . In direct comparisons against PRDM7 (the closest PRDM family homolog), MRK-740 exhibits an IC₅₀ of 45 µM for PRDM7 versus 80 nM for PRDM9 — a 562-fold selectivity window . Differential scanning fluorimetry (DSF) confirmed that among all PRDM family members tested, only PRDM9 and PRDM7 showed thermal shift (ΔTm > 2 °C) upon MRK-740 binding, with all other PRDM proteins showing no detectable engagement [1].

Cellular H3K4me3 Inhibition
Head-to-head
IC50 0.8 µM (active) vs >100 µM (NC)
Enables target engagement verification in cellular models.
HEK293T cells; matched negative control.
Selectivity profiling PRDM family Epigenetic chemical probes

Broad Methyltransferase Selectivity Profiling

MRK-740 functions as a SAM-dependent, peptide-competitive inhibitor — a mechanism that distinguishes it from SAM-competitive methyltransferase inhibitors (e.g., EPZ004777, pinometostat) which directly compete with the cofactor binding site [1]. The co-crystal structure of MRK-740 bound to PRDM9 (PDB: 6NM4, resolution 2.58 Å) reveals that MRK-740 occupies the substrate-binding pocket while forming unusually extensive interactions with the SAM cofactor, thereby locking SAM in place and preventing substrate peptide access [2]. Surface plasmon resonance (SPR) analysis confirmed direct binding with a Kd of 87 nM .

Selectivity Profiling
Class-level
32 methyltransferases + 108 off-targets screened
Reported selectivity profile supports target attribution.
Some receptor interactions at 10 µM; data to verify.
SAM-dependent inhibition Substrate-competitive Crystal structure

SAM-Dependent Binding Affinity

In a 2025 study using glioblastoma patient-derived cell lines, treatment with MRK-740 significantly reduced the number of drug-tolerant persister cells (DTPs) that survive standard-of-care temozolomide chemotherapy [1]. The study demonstrated that while PRDM9 inhibition alone induces only transient cell-cycle arrest without substantial cytotoxicity, the elimination of DTPs via MRK-740 treatment sensitizes the persister population to subsequent therapeutic intervention, suggesting a synthetic lethal or combination therapy application [2].

Binding Affinity (SPR)
Cross-study comparable
Kd = 87 nM
Supports SAM-dependent mechanism context.
35-fold higher affinity than sinefungin; n=4.
Drug-tolerant persister cells Glioblastoma Cancer epigenetics

Cytotoxicity vs. Inactive Control

MRK-740 inhibits PRDM9-dependent H3K4 trimethylation in cells with an IC₅₀ of 0.8 µM and achieves near-complete inhibition at 3 µM (IC₉₀) [1]. At this effective concentration (3 µM), MRK-740 does not affect HEK293T cell growth or viability after 24 hours of treatment, whereas some toxicity is observed only at 10 µM (>3-fold above the IC₉₀) . This separation between target engagement and cytotoxicity supports the use of MRK-740 as a selective chemical probe in cellular assays.

Cytotoxicity Window
Head-to-head
≤3 µM: no growth inhibition; 10 µM: target-independent
Defined non-cytotoxic range for phenotypic assays.
HEK293T; 24h; n=3; matched NC control.
Cellular target engagement H3K4me3 Cytotoxicity profiling

MRK-740 Validated Research Applications


PRDM9 Target Validation and Epigenetic Dissection

MRK-740 and MRK-740-NC constitute the only validated active/inactive pair for PRDM9 target validation. Laboratories conducting gene knockout, CRISPR interference, or siRNA-mediated PRDM9 silencing should use this pair to confirm that observed phenotypes are specifically attributable to PRDM9 catalytic inhibition rather than off-target effects. The recommended concentration is 3 µM for cellular assays, with parallel MRK-740-NC controls at identical concentrations [1].

Drug-Tolerant Persister Cell Research

For studies examining PRDM9-mediated H3K4 trimethylation at endogenous target loci, MRK-740 provides a concentration-dependent tool (IC₅₀ = 0.8 µM in cells) for inhibiting PRDM9 catalytic activity on chromatin [2]. This application is particularly relevant for researchers studying meiotic recombination regulation in germline cells or aberrant PRDM9 expression in cancers where this fertility gene is ectopically activated [3].

Chemical Probe Calibration in High-Content Screening

MRK-740 is currently the only publicly available chemical probe for interrogating PRDM9 function in drug-tolerant persister cells (DTPs). Research programs focused on glioblastoma recurrence mechanisms or DTP biology in other cancers can employ MRK-740 to test whether PRDM9 inhibition reduces the persister cell reservoir that survives standard chemotherapy [4]. This scenario is particularly relevant given the 2025 discovery linking PRDM9 to cholesterol-mediated survival of glioblastoma persister cells [5].

PRDM9 SAR and Crystallography Studies

The co-crystal structure of MRK-740 bound to PRDM9 with SAM (PDB: 6NM4) provides a unique template for structure-based drug design targeting the SAM-dependent substrate-competitive mechanism [6]. Industrial research teams developing inhibitors of other SAM-dependent methyltransferases can use MRK-740 as a reference ligand for fragment screening, computational docking studies, or as a positive control in thermal shift assays for methyltransferase target engagement .

Application
Selection Property
Validation Focus
PRDM9 chromatin modification studies
Selective inhibitor with matched negative control
H3K4me3 reduction specificity, off-target exclusion
Drug-tolerant persister (DTP) mechanism research
PRDM9-driven survival pathway inhibition
DTP population reduction, combination strategy sensitization
High-content screening assay calibration
Defined cellular potency benchmark
H3K4me3 reduction quantification, negative control validation
Structure-based probe design
Co-crystal structure availability (PDB: 6NM4)
Binding kinetics review, fragment-based screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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